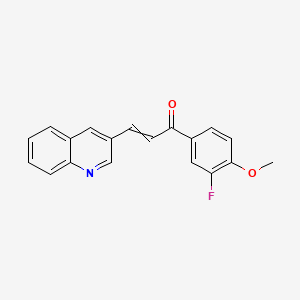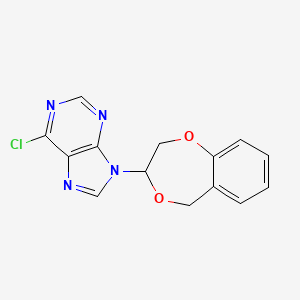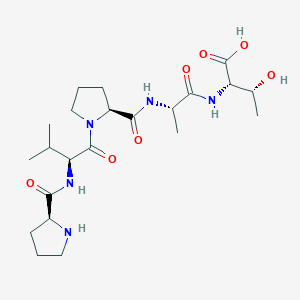![molecular formula C17H29BrO2 B14185689 2-{[(12-Bromododecyl)oxy]methyl}furan CAS No. 915798-87-7](/img/structure/B14185689.png)
2-{[(12-Bromododecyl)oxy]methyl}furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(12-Bromododecyl)oxy]methyl}furan is an organic compound that belongs to the class of furans. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a furan ring substituted with a 12-bromododecyl group via an ether linkage. The presence of the bromine atom and the long alkyl chain imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(12-Bromododecyl)oxy]methyl}furan typically involves the reaction of 2-furfuryl alcohol with 12-bromododecyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an etherification mechanism, where the hydroxyl group of the furfuryl alcohol reacts with the bromine atom of the 12-bromododecyl bromide, forming the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(12-Bromododecyl)oxy]methyl}furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furan-based aldehydes or carboxylic acids.
Reduction Reactions: The furan ring can be reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or primary amines. These reactions typically occur under mild conditions, often in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the furan ring.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the furan ring.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Furan-based aldehydes or carboxylic acids.
Reduction Reactions: Tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
2-{[(12-Bromododecyl)oxy]methyl}furan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-{[(12-Bromododecyl)oxy]methyl}furan depends on its specific application. In biological systems, it may interact with cellular membranes due to its amphiphilic nature, disrupting membrane integrity and leading to cell death. The bromine atom can also participate in biochemical reactions, forming covalent bonds with biological targets and inhibiting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(12-Chlorododecyl)oxy]methyl}furan
- 2-{[(12-Iodododecyl)oxy]methyl}furan
- 2-{[(12-Hydroxydodecyl)oxy]methyl}furan
Comparison
Compared to its analogs, 2-{[(12-Bromododecyl)oxy]methyl}furan is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for further chemical modifications. Additionally, the long alkyl chain provides amphiphilic properties, enhancing its interaction with biological membranes and making it suitable for various applications in chemistry, biology, and medicine.
Propiedades
Número CAS |
915798-87-7 |
|---|---|
Fórmula molecular |
C17H29BrO2 |
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
2-(12-bromododecoxymethyl)furan |
InChI |
InChI=1S/C17H29BrO2/c18-13-9-7-5-3-1-2-4-6-8-10-14-19-16-17-12-11-15-20-17/h11-12,15H,1-10,13-14,16H2 |
Clave InChI |
LXLKXFVFIPYKBO-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)COCCCCCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl (3Z)-3-ethoxy-3-{[2-(methylsulfanyl)phenyl]imino}propanoate](/img/structure/B14185639.png)
![3-[2-(Butylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14185656.png)


![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-methyl-5H-pyrido[4,3-b]indole)](/img/structure/B14185676.png)
![3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid](/img/structure/B14185683.png)
![(2S)-2-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14185684.png)


